molecular formula C10H16BN3O2 B596097 (6-(4-Methylpiperazin-1-yl)pyridin-2-yl)boronic acid CAS No. 1309981-34-7

(6-(4-Methylpiperazin-1-yl)pyridin-2-yl)boronic acid

Cat. No.: B596097
CAS No.: 1309981-34-7
M. Wt: 221.067
InChI Key: RBELAUNQZAKKHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-Methylpiperazin-1-yl)pyridin-2-yl)boronic acid typically involves the reaction of 2-chloropyridine with 4-methylpiperazine, followed by borylation. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The borylation step can be carried out using bis(pinacolato)diboron under inert atmosphere conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. This may include continuous flow processes and the use of more robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: (6-(4-Methylpiperazin-1-yl)pyridin-2-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boronic esters, biaryl compounds, and other boron-containing derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (6-(4-Methylpiperazin-1-yl)pyridin-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This makes it a potential candidate for enzyme inhibitors in therapeutic applications .

Properties

IUPAC Name

[6-(4-methylpiperazin-1-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BN3O2/c1-13-5-7-14(8-6-13)10-4-2-3-9(12-10)11(15)16/h2-4,15-16H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBELAUNQZAKKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671285
Record name [6-(4-Methylpiperazin-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309981-34-7
Record name [6-(4-Methylpiperazin-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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